molecular formula C23H24FN7O B11237288 N~4~-(4-fluorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-fluorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11237288
M. Wt: 433.5 g/mol
InChI Key: GAYTZVSEEIXOCJ-UHFFFAOYSA-N
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Description

N4-(4-FLUOROPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a fluorophenyl group, a morpholine moiety, and a phenyl group attached to a pyrazolopyrimidine core

Properties

Molecular Formula

C23H24FN7O

Molecular Weight

433.5 g/mol

IUPAC Name

4-N-(4-fluorophenyl)-6-N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C23H24FN7O/c24-17-6-8-18(9-7-17)27-21-20-16-26-31(19-4-2-1-3-5-19)22(20)29-23(28-21)25-10-11-30-12-14-32-15-13-30/h1-9,16H,10-15H2,(H2,25,27,28,29)

InChI Key

GAYTZVSEEIXOCJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-FLUOROPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated precursors, amines, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N4-(4-FLUOROPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N4-(4-FLUOROPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(4-FLUOROPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating signaling pathways and cellular functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as an inhibitor of protein kinases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-FLUOROPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of functional groups and its pyrazolopyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

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